3,6-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including cyclocondensation reactions. One common method involves the reaction of hydrazine with a carbonyl compound to form the pyrazole ring, followed by further functionalization to introduce the isoxazole and pyridine moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in disease processes, leading to its pharmacological effects . Molecular docking studies have shown that this compound can bind to targets such as Lm-PTR1, justifying its antileishmanial activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler analogue with similar pharmacological properties.
Isoxazole: Another related compound with distinct biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities
Uniqueness
3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole, isoxazole, and pyridine moieties, which contribute to its potent and diverse pharmacological effects .
Properties
Molecular Formula |
C13H13N5O2 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
3,6-dimethyl-N-(1-methylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H13N5O2/c1-7-6-9(11-8(2)17-20-13(11)14-7)12(19)15-10-4-5-18(3)16-10/h4-6H,1-3H3,(H,15,16,19) |
InChI Key |
HURLNNRMTHMOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN(C=C3)C |
Origin of Product |
United States |
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